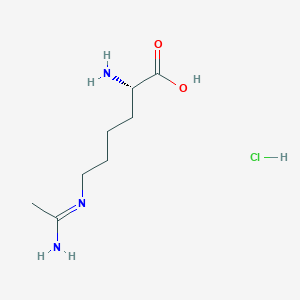

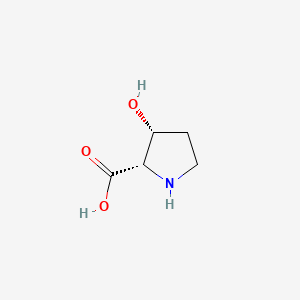

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid

Overview

Description

Synthesis Analysis

The asymmetric synthesis of related pyrrolidine and tetrahydrofuran carboxylic acids has been achieved through diastereoselective conjugate addition and subsequent steps yielding high diastereomeric and enantiomeric excesses, showcasing the potential pathways for synthesizing (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid derivatives (Bunnage et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including those similar to (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, is characterized by their cyclic amine backbone, which influences their chemical reactivity and interaction with biological targets. The stereochemistry plays a crucial role in their biological activity and interaction with enzymes and receptors.

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including alkylation, acylation, and conjugate addition, due to the nucleophilic character of the nitrogen atom and the reactivity of the carboxylic acid group. These reactions are essential for modifying the pyrrolidine scaffold into more complex molecules with desired biological activities.

Physical Properties Analysis

The physical properties of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid and its derivatives, such as solubility, melting point, and optical rotation, are significantly influenced by their molecular structure. The chiral centers contribute to their optical activity, making them relevant in the development of enantioselective synthetic methods.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are dictated by the functional groups present in the pyrrolidine ring. The carboxylic acid group imparts acidity, allowing for derivatization and conjugation with other molecules, enhancing the compound's utility in chemical synthesis and drug design.

Scientific Research Applications

Inhibitors of GABA Transport Proteins : N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid have been evaluated for their potential as inhibitors of GABA transport proteins GAT-1 and GAT-3, which are significant in neuromodulation and signal transduction in the central nervous system (Zhao, Hoesl, Hoefner, & Wanner, 2005).

Pharmaceutical Synthesis : Derivatives of 4-hydroxypyrrolidine-2-carboxylic acid are used in the synthesis of novel compounds with potential applications in pharmaceuticals. For instance, they are involved in the synthesis of angiotensin-converting enzyme (ACE) inhibitors (Addla, Jallapally, Kanwal, Sridhar, Banerjee, & Kantevari, 2013).

Biomedical Studies and Imaging : Spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) have been synthesized using compounds derived from 4-hydroxypyrrolidine-2-carboxylic acid. These compounds exhibit antioxidant potential and are promising for biomedical studies, including magnetic-resonance imaging (MRI) applications (Yushkova, Chernyak, Polienko, Gatilov, Morozov, & Grigor’ev, 2013).

Chromatography and Chemical Analysis : Derivatives of 4-hydroxypyrrolidine-2-carboxylic acid have been used as derivatization reagents for carboxylic acids in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).

Organic Synthesis and Catalysis : The compound has been used in various organic syntheses and catalytic processes. For example, it played a role in the stereoselective preparation of 4-aminopyrrolidine-3-carboxylic acid, a compound of interest in synthetic chemistry (Bunnage, Davies, Roberts, Smith, & Withey, 2004).

Antibacterial Agents : It has been used in the synthesis of optically active quinolones with antibacterial activity, showcasing its importance in the development of new antimicrobial agents (Uno, Iuch, Kawahata, & Tsukamoto, 1987).

Neuroprotection : A compound closely related to (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, named Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), has been identified as a selective agonist of metabotropic glutamate receptors mGlu2 and -3, and found protective against excitotoxic neuronal death (Battaglia, Bruno, Ngomba, di Grezia, Copani, & Nicoletti, 1998).

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of a chemical, as well as instructions for safe handling and disposal. It’s important to consult the SDS for a compound before working with it789.

Future Directions

The potential applications and future directions for a compound like this would depend on its properties and reactivity. It could be explored for use in various fields, such as medicinal chemistry, materials science, or synthetic chemistry10.

Please note that this is a general analysis and the specifics might vary for “(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid”. For a detailed analysis, you would need to refer to scientific literature or conduct experimental studies.

properties

IUPAC Name |

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUEDPLEOHJGE-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427760 | |

| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

CAS RN |

567-35-1 | |

| Record name | cis-3-Hydroxy-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=567-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-3-Hydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-L-PROLINE, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L19HLQ3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.